Welcome to the BenchChem Online Store!
molecular formula C8H9NO3 B7561546 N-hydroxy-2-(4-hydroxyphenyl)acetamide

N-hydroxy-2-(4-hydroxyphenyl)acetamide

Cat. No. B7561546
M. Wt: 167.16 g/mol
InChI Key: SYVWTQQJPWXPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06225311B1

Procedure details

A 450 mg (1.007 mmol) portion of ′N-(tert-butoxy)-2-({[4-2-butynyloxy)phenyl]sulfonyl}amino)-2-(4-hydroxyphenyl)acetamide was stirred in neat TFA at room temperature for 72 h. TFA was removed in vacuo. The residue was chromatographed on preparative TLC, eluting with 1% HOAc and 10% MeOH in dichloromethane to provide 33.8 mg (9%) of 2-{[4-(2-butynyloxy)phenyl]-sulfonyl}amino)-N-hydroxy-2-(4-hydroxyphenyl)acetamide as a white solid. Electrospray Mass Spec 391.4 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH2:11])=[O:10])=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=[O:13]>>[OH:13][NH:11][C:9](=[O:10])[CH2:8][C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
TFA was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on preparative TLC
WASH
Type
WASH
Details
eluting with 1% HOAc and 10% MeOH in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ONC(CC1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.